4-[4-(Benzyloxy)phenyl]-2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
CAS No.: 309280-61-3
Cat. No.: VC4486659
Molecular Formula: C31H26N2O4S
Molecular Weight: 522.62
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 309280-61-3 |
|---|---|
| Molecular Formula | C31H26N2O4S |
| Molecular Weight | 522.62 |
| IUPAC Name | 2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-4-(4-phenylmethoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C31H26N2O4S/c32-17-25-30(21-10-13-23(14-11-21)37-18-20-6-2-1-3-7-20)24-8-4-5-9-26(24)33-31(25)38-19-29(36)22-12-15-27(34)28(35)16-22/h1-3,6-7,10-16,34-35H,4-5,8-9,18-19H2 |
| Standard InChI Key | LFSNDXGOTMTARJ-UHFFFAOYSA-N |
| SMILES | C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)C3=CC(=C(C=C3)O)O)C#N)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Introduction
Synthesis and Preparation
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetrahydroquinoline ring, introduction of the benzyloxyphenyl group, and attachment of the dihydroxyphenyl-oxoethyl sulfanyl moiety. Common methods might involve cross-coupling reactions, nucleophilic substitutions, and condensation reactions.
Potential Applications
Given its structural complexity and the presence of bioactive groups, this compound could have potential applications in:
-
Pharmaceuticals: The dihydroxyphenyl group is known for its antioxidant properties, while the tetrahydroquinoline ring is present in various biologically active compounds.
-
Materials Science: The aromatic rings and functional groups could contribute to interesting optical or electrical properties.
Safety and Handling
Handling this compound would require caution due to the potential for skin and eye irritation, as well as possible toxicity. Proper protective equipment and ventilation should be used.
Research Findings
While specific research findings on this exact compound are not available in the provided sources, studies on similar compounds suggest potential biological activity and material properties. Further research is needed to fully explore its properties and applications.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| 4-[4-(Benzyloxy)phenyl]-5-{[2-(4-Chlorophenyl)-2-Oxoethyl]sulfanyl}-2,4-Dihydro-3h-1,2,4-Triazol-3-One | C23H18ClN3O3S | 451.9 g/mol | Pharmaceuticals, Materials |
| 2-(4-(Benzyloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | C19H23BO3 | 310.2 g/mol | Organic Synthesis |
| 4-((4-(Benzyloxy)phenyl)sulfonyl)phenol | C19H16O4S | - | Pharmaceuticals, Materials |
This table highlights the diversity of compounds with similar structural elements, emphasizing the potential for varied applications based on the functional groups present.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume